molecular formula C9H15ClO3 B1587517 Methyl 8-chloro-8-oxooctanoate CAS No. 41624-92-4

Methyl 8-chloro-8-oxooctanoate

Cat. No. B1587517
CAS RN: 41624-92-4
M. Wt: 206.66 g/mol
InChI Key: RKUPOLBFJIEWBZ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-8-oxooctanoate, also known as Methyl suberyl chloride, is a chemical compound with the molecular formula ClCO(CH2)6CO2CH3 . It has a molecular weight of 206.67 .


Synthesis Analysis

The synthesis of Methyl 8-chloro-8-oxooctanoate involves a multi-step reaction. The first step involves a reaction with BH3*THF in tetrahydrofuran at ambient temperature for 12 hours. The second step involves a reaction with oxalyl chloride and DMSO, followed by a reaction with Et3N .


Molecular Structure Analysis

The molecular structure of Methyl 8-chloro-8-oxooctanoate is represented by the SMILES string COC(=O)CCCCCCC(Cl)=O . The InChI representation is 1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3 .


Chemical Reactions Analysis

Methyl 8-chloro-8-oxooctanoate is involved in various chemical reactions. For instance, it has been used in the evaluation of inhibitors against fatty acid amide hydrolase .


Physical And Chemical Properties Analysis

Methyl 8-chloro-8-oxooctanoate is a colorless liquid . It has a refractive index of 1.45 (lit.) and a density of 1.456 g/mL at 25 °C (lit.) . The flash point is 235.4 °F or 113 °C .

Scientific Research Applications

  • Synthesis and Labeling Applications : Methyl 8-oxooctanoate has been utilized in the synthesis of deuterium-labeled fatty acids. These compounds are valuable in the study of fatty acid metabolism and kinetics due to their stable isotopic labeling (Adlof, 1987).

  • Study of Autoxidation and Oxidative Stress : Research on methyl 8-oxooctanoate has contributed to understanding the autoxidation processes of fatty acids. This is particularly relevant in the context of oxidative stress and its impact on lipid-containing systems, such as cell membranes (Sehat et al., 1998).

  • Medical Imaging and Diagnostic Research : A derivative of methyl 8-oxooctanoate, namely 8-cyclopentadienyltricarbonyl 99mtc 8-oxooctanoic acid, has been synthesized for evaluating medium-chain fatty acid metabolism in the liver. This is significant in the development of diagnostic radiotracers for medical imaging (Lee et al., 2004).

  • Analysis of Degradation Products in Food Science : The compound has been identified in the study of degradation products during the thermoxidation of fats and oils. This research is essential in understanding the chemical changes and potential health impacts of cooking oils and processed foods (Berdeaux et al., 2002).

  • Ring Cleavage and Synthetic Chemistry : Methyl 8-oxooctanoate is used in the ring cleavage of cyclic ketones, demonstrating its utility in synthetic organic chemistry. This is important for developing new synthetic routes for various organic compounds (Ballini et al., 1992).

  • Analysis of Oxidation Products in Used Oils : The compound has been characterized in used and unused frying oils, providing insights into the oxidation stability and degradation pathways of edible oils under heating conditions (Kamal-Eldin et al., 1997).

Safety And Hazards

Methyl 8-chloro-8-oxooctanoate is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. In case of contact with skin or eyes, rinse with water and seek medical attention .

properties

IUPAC Name

methyl 8-chloro-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404577
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-8-oxooctanoate

CAS RN

41624-92-4
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-chloro-8-oxooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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